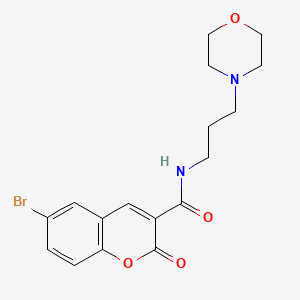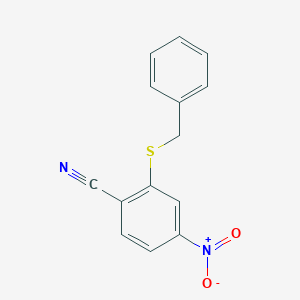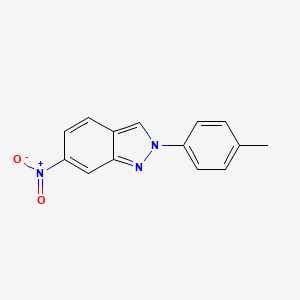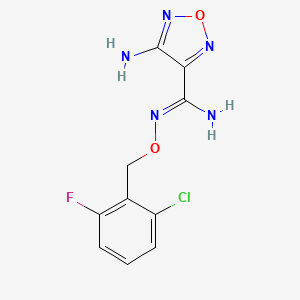![molecular formula C23H19Cl2N5O3S B15006158 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B15006158.png)
2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide is a complex organic compound that features a variety of functional groups, including pyridine, methoxyphenyl, and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3,5-dichloropyridin-2-amine.
Coupling Reactions: The pyridine derivative is then coupled with 4-methoxyphenyl isocyanate under controlled conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazolidinone ring.
Final Coupling: The final step involves coupling the imidazolidinone intermediate with N-phenylacetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide stands out due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its unique combination of pyridine, methoxyphenyl, and imidazolidinone moieties makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C23H19Cl2N5O3S |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
2-[3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19Cl2N5O3S/c1-33-17-9-7-16(8-10-17)29-22(32)19(12-20(31)27-15-5-3-2-4-6-15)30(23(29)34)28-21-18(25)11-14(24)13-26-21/h2-11,13,19H,12H2,1H3,(H,26,28)(H,27,31) |
InChI Key |
TZERONMLMXJDIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC3=C(C=C(C=N3)Cl)Cl)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)

![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)
![ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B15006117.png)
![N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide](/img/structure/B15006124.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15006131.png)


![4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B15006148.png)
![3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine](/img/structure/B15006160.png)

![(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15006171.png)
